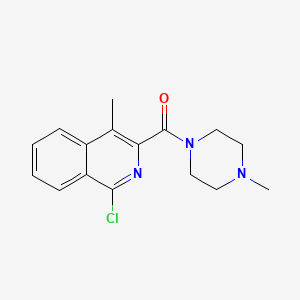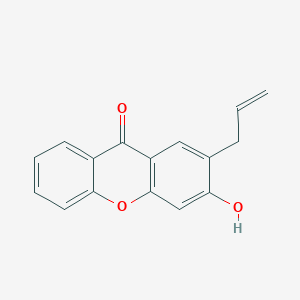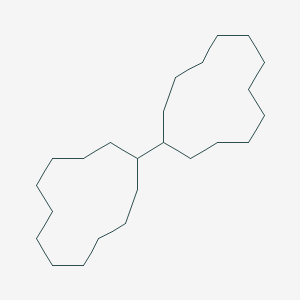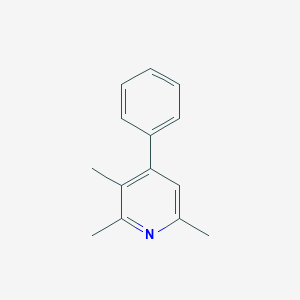![molecular formula C14H24O3 B14389205 2-[4-(Oxan-2-ylidene)butoxy]oxane CAS No. 89455-90-3](/img/structure/B14389205.png)
2-[4-(Oxan-2-ylidene)butoxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Oxan-2-ylidene)butoxy]oxane is an organic compound that features a unique structure with two oxane (tetrahydropyran) rings connected by a butoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Oxan-2-ylidene)butoxy]oxane typically involves the formation of oxane rings through hydrogenation of dihydropyran using a catalyst such as Raney nickel . The butoxy linker can be introduced through nucleophilic substitution reactions, where a suitable butoxy halide reacts with the oxane ring under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and reaction conditions are optimized to facilitate the efficient formation of the oxane rings and the subsequent linking reactions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Oxan-2-ylidene)butoxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxane derivatives with additional functional groups.
Reduction: Reduction reactions can modify the oxane rings or the butoxy linker.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxane rings or the butoxy linker.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxane derivatives with modified functional groups, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-[4-(Oxan-2-ylidene)butoxy]oxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Oxan-2-ylidene)butoxy]oxane involves its interaction with specific molecular targets and pathways. The oxane rings and the butoxy linker can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler oxane derivative with a single oxane ring.
Oxacyclohexane: Another oxane derivative with a similar ring structure.
1,5-Epoxypentane: A compound with a similar ring structure but different functional groups.
Uniqueness
2-[4-(Oxan-2-ylidene)butoxy]oxane is unique due to its dual oxane ring structure connected by a butoxy linker. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
89455-90-3 |
|---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-[4-(oxan-2-yloxy)butylidene]oxane |
InChI |
InChI=1S/C14H24O3/c1-4-10-15-13(7-1)8-2-5-11-16-14-9-3-6-12-17-14/h8,14H,1-7,9-12H2 |
InChI Key |
QWCMQBQKVMHRKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCC=C2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-2-[(3-methyl-2-nitrophenyl)methyl]-3-nitrobenzene](/img/structure/B14389135.png)
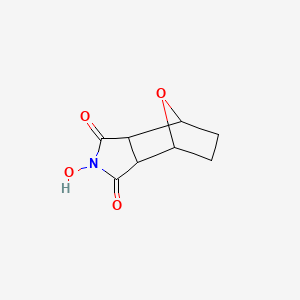
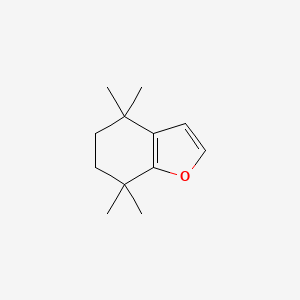
![2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14389146.png)

![2-Imino-1-[2-(morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B14389163.png)
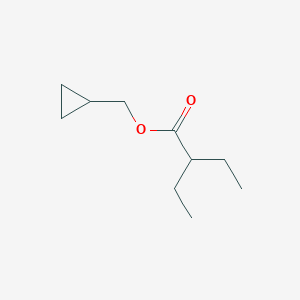
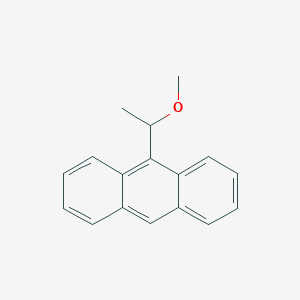
![1-Methyl-4-[1-(phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]benzene](/img/structure/B14389176.png)
